Cas no 23586-93-8 (Pyridine, 3-fluoro-5-(methoxymethyl)-)

Pyridine, 3-fluoro-5-(methoxymethyl)-, is a fluorinated pyridine derivative characterized by its methoxymethyl substituent at the 5-position and a fluorine atom at the 3-position. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The fluorine atom contributes to increased metabolic stability and bioavailability, while the methoxymethyl group offers synthetic flexibility for further functionalization. Its well-defined reactivity profile makes it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to its potential sensitivity. High-purity grades are available to ensure consistency in research and industrial processes.
Pyridine, 3-fluoro-5-(methoxymethyl)- structure
23586-93-8 structure
商品名:Pyridine, 3-fluoro-5-(methoxymethyl)-
CAS番号:23586-93-8
MF:C7H8FNO
メガワット:141.142925262451
MDL:MFCD28670794
CID:5079430

Pyridine, 3-fluoro-5-(methoxymethyl)- 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-5-(methoxymethyl)pyridine
    • Pyridine, 3-fluoro-5-(methoxymethyl)-
    • MDL: MFCD28670794
    • インチ: 1S/C7H8FNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3
    • InChIKey: SRYAHFJAAQYJAE-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=CC(=C1)COC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 99.6
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 22.1

Pyridine, 3-fluoro-5-(methoxymethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB559853-500mg
3-Fluoro-5-(methoxymethyl)pyridine; .
23586-93-8
500mg
€247.20 2023-08-31
abcr
AB559853-5 g
3-Fluoro-5-(methoxymethyl)pyridine; .
23586-93-8
5g
€1,037.40 2023-01-03
abcr
AB559853-250mg
3-Fluoro-5-(methoxymethyl)pyridine; .
23586-93-8
250mg
€182.70 2025-02-16
abcr
AB559853-1g
3-Fluoro-5-(methoxymethyl)pyridine; .
23586-93-8
1g
€314.10 2025-02-16
abcr
AB559853-5g
3-Fluoro-5-(methoxymethyl)pyridine; .
23586-93-8
5g
€985.30 2025-02-16
Ambeed
A1656012-5g
3-Fluoro-5-(methoxymethyl)pyridine
23586-93-8 98%
5g
$1071.0 2024-04-21
Ambeed
A1656012-1g
3-Fluoro-5-(methoxymethyl)pyridine
23586-93-8 98%
1g
$357.0 2024-04-21
abcr
AB559853-500 mg
3-Fluoro-5-(methoxymethyl)pyridine; .
23586-93-8
500MG
€247.20 2023-01-03
abcr
AB559853-10g
3-Fluoro-5-(methoxymethyl)pyridine; .
23586-93-8
10g
€1636.80 2025-02-16
Aaron
AR01XGCU-5g
3-Fluoro-5-(methoxymethyl)pyridine
23586-93-8 95%
5g
$935.00 2025-02-12

Pyridine, 3-fluoro-5-(methoxymethyl)- 関連文献

Pyridine, 3-fluoro-5-(methoxymethyl)-に関する追加情報

3-Fluoro-5-(methoxymethyl)pyridine (CAS No. 23586-93-8): A Comprehensive Overview

3-Fluoro-5-(methoxymethyl)pyridine (CAS No. 23586-93-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 3-fluoro-5-(methoxymethyl)pyridine, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

3-Fluoro-5-(methoxymethyl)pyridine is a pyridine derivative with a fluorine atom at the 3-position and a methoxymethyl group at the 5-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, while the methoxymethyl group contributes to its solubility and reactivity. These properties make 3-fluoro-5-(methoxymethyl)pyridine an attractive scaffold for drug design and development.

The molecular formula of 3-fluoro-5-(methoxymethyl)pyridine is C8H10FN1O1, with a molecular weight of approximately 161.17 g/mol. It is a colorless liquid at room temperature and has a boiling point of around 140°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, making it easy to handle in laboratory settings.

Synthesis Methods

The synthesis of 3-fluoro-5-(methoxymethyl)pyridine has been explored through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-fluoropyridine with methoxy methyl chloride in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity.

An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling. These methods offer greater flexibility in terms of functional group tolerance and can be used to introduce additional substituents onto the pyridine ring, thereby expanding the scope for structural modifications.

Biological Activity and Applications

3-Fluoro-5-(methoxymethyl)pyridine has been investigated for its potential biological activities, particularly in the context of drug discovery. Recent studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

In one study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 3-fluoro-5-(methoxymethyl)pyridine exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could be a valuable lead for developing new anti-inflammatory drugs.

Another area of interest is the use of 3-fluoro-5-(methoxymethyl)pyridine in cancer research. A study published in Cancer Research reported that certain derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism underlying this activity is thought to involve modulation of signaling pathways involved in cell proliferation and apoptosis.

In addition to its therapeutic potential, 3-fluoro-5-(methoxymethyl)pyridine has also been explored for its neuroprotective effects. Research published in Neuropharmacology found that this compound could protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings highlight its potential as a neuroprotective agent for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Safety Considerations and Future Directions

The safety profile of 3-fluoro-5-(methoxymethyl)pyridine is an important consideration for its use in pharmaceutical applications. While no major safety concerns have been reported to date, further studies are needed to fully evaluate its toxicity and pharmacokinetic properties. Preclinical studies involving animal models are currently underway to assess these aspects.

In conclusion, 3-fluoro-5-(methoxymethyl)pyridine (CAS No. 23586-93-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers favorable properties that make it an attractive scaffold for drug design. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses, paving the way for future developments in this exciting field.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:23586-93-8)Pyridine, 3-fluoro-5-(methoxymethyl)-
A1145497
清らかである:99%/99%
はかる:1g/5g
価格 ($):321.0/964.0